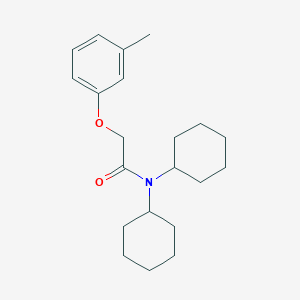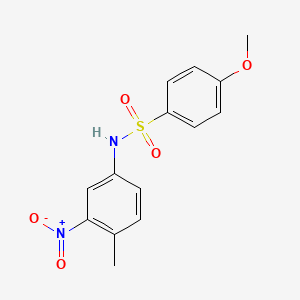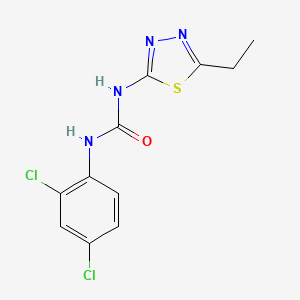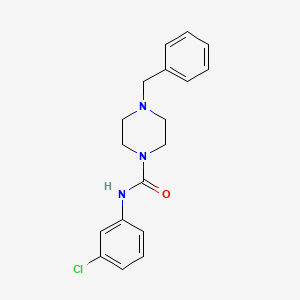![molecular formula C20H18ClNO2 B5830467 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol](/img/structure/B5830467.png)
4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol, also known as C16, is a synthetic compound that has been studied for its potential use as a therapeutic agent. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising area of research for drug development.
作用機序
The mechanism of action of 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol is not fully understood, but it is thought to involve the inhibition of various signaling pathways involved in cell growth and survival. 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol has been shown to inhibit the activity of the enzyme AKT, which is involved in the regulation of cell growth and survival. 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol has also been shown to inhibit the activity of the protein kinase C (PKC) family, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of AKT and PKC activity, and the protection of neurons from oxidative stress. 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
The advantages of using 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol in lab experiments include its synthetic nature, which allows for precise control over the purity and concentration of the compound. 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol has also been shown to have low toxicity, making it a safe candidate for further research. However, the limitations of using 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol in lab experiments include the need for further optimization of the synthesis method to increase yield and purity, as well as the need for further research to fully understand the mechanism of action of this compound.
将来の方向性
There are several future directions for research on 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol, including the optimization of the synthesis method to increase yield and purity, the identification of the specific signaling pathways targeted by this compound, and the development of more potent derivatives of 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol. Additionally, further research is needed to determine the efficacy of 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol in animal models of various diseases, as well as the potential side effects of this compound. Overall, the potential therapeutic applications of 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol make it a promising area of research for drug development.
合成法
The synthesis of 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol involves several steps, including the reaction of 2-chlorobenzyl alcohol with 3-hydroxybenzaldehyde to form a benzyl ether intermediate. This intermediate is then reacted with 4-aminophenol to yield the final product, 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol. The synthesis of 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol has been optimized to increase yield and purity, making it a viable candidate for further research.
科学的研究の応用
4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-({3-[(2-chlorobenzyl)oxy]benzyl}amino)phenol has also been studied for its potential use as a neuroprotective agent, with promising results in animal models of Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
4-[[3-[(2-chlorophenyl)methoxy]phenyl]methylamino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c21-20-7-2-1-5-16(20)14-24-19-6-3-4-15(12-19)13-22-17-8-10-18(23)11-9-17/h1-12,22-23H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFFNIRWYVHJGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)CNC3=CC=C(C=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-oxo-3-(2-oxo-2-phenylethyl)-3,4,6,7,8,9-hexahydropyrimido[4,5-b]indolizine-10-carbonitrile](/img/structure/B5830453.png)
![6-(2,5-dimethoxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5830470.png)

![2,2-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]propanamide](/img/structure/B5830485.png)
![N-[3-(acetylamino)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5830486.png)
![N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5830493.png)
![4-(2,4-dichlorophenoxy)-N-{4-[(methylamino)sulfonyl]phenyl}butanamide](/img/structure/B5830500.png)
![N-[4-(2-acetyl-3-oxo-1-buten-1-yl)phenyl]butanamide](/img/structure/B5830515.png)
![N-[4-hydroxy-2-methyl-3-(3-oxobutyl)-6-quinolinyl]acetamide](/img/structure/B5830516.png)